MESO-TETRAPHENYLPORPHYRIN-PB(II) MESO-TETRAPHENYLPORPHYRIN-PB(II)
Brand Name: Vulcanchem
CAS No.: 1478-41-7
VCID: VC0241566
InChI:
SMILES:
Molecular Formula: C10H14N5O10P2.Na.2H2O
Molecular Weight: 0

MESO-TETRAPHENYLPORPHYRIN-PB(II)

CAS No.: 1478-41-7

Cat. No.: VC0241566

Molecular Formula: C10H14N5O10P2.Na.2H2O

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

MESO-TETRAPHENYLPORPHYRIN-PB(II) - 1478-41-7

Specification

CAS No. 1478-41-7
Molecular Formula C10H14N5O10P2.Na.2H2O
Molecular Weight 0

Introduction

Physical and Chemical Properties

Meso-Tetraphenylporphyrin-Pb(II) possesses distinct physical and chemical characteristics that define its behavior in various chemical environments. The compound has the molecular formula C₄₄H₂₈N₄Pb and a precisely calculated molecular weight of 819.9188 g/mol . It is cataloged under the Chemical Abstracts Service (CAS) registry number 14784-17-9, which serves as its unique identifier in chemical databases .

In terms of solubility, TPP-Pb(II) exhibits good dissolution in specific organic solvents, particularly tetrahydrofuran (THF) and pyridine . This solubility profile is consistent with the general behavior of metalloporphyrins, which typically show limited water solubility but dissolve well in certain organic solvents due to their aromatic character and the presence of the phenyl substituents.

The following table summarizes the key physical and chemical properties of meso-Tetraphenylporphyrin-Pb(II):

PropertyValue
Chemical Name5,10,15,20-Tetraphenyl-21H,23H-porphine lead(II)
Molecular FormulaC₄₄H₂₈N₄Pb
Molecular Weight819.9188 g/mol
CAS Number14784-17-9
SolubilityTHF, Pyridine
Commercial IdentifierPart Number: PL00018200

Structural Characteristics

Conformational Analysis

Research on related metalloporphyrins suggests that the coordination of the metal ion induces specific conformational changes in the porphyrin macrocycle. Theoretical studies on tetraphenylporphyrin complexes with metals such as Mg²⁺, Ca²⁺, and Zn²⁺ have examined the conformation of the meso-phenyl rings and the deformation of the porphyrin macrocycle .

The phenyl groups in tetraphenylporphyrins typically adopt non-planar conformations relative to the porphyrin core due to steric interactions with the β-pyrrole hydrogen atoms. This results in a dihedral angle between the planes of the phenyl rings and the porphyrin macrocycle . The rotation barriers of these phenyl groups give rise to atropisomerism, a phenomenon that has been studied in various metalloporphyrins and likely applies to TPP-Pb(II) as well.

Comparative Analysis with Other Metalloporphyrins

The palladium analog, meso-Tetraphenylporphyrin-Pd(II), has a molecular weight of 719.140 g/mol and the formula C₄₄H₂₈N₄Pd . The significant difference in molecular weight between TPP-Pb(II) (819.9188 g/mol) and TPP-Pd(II) (719.140 g/mol) reflects the higher atomic weight of lead compared to palladium, while the organic scaffold remains identical.

Different metal ions within the porphyrin cavity can induce varying degrees of macrocycle distortion and affect the electronic properties of the complex. Theoretical studies on tetraphenylporphyrin complexes with Mg²⁺, Ca²⁺, and Zn²⁺ have examined these effects, particularly focusing on the conformation of the meso-phenyl rings and the deformation of the porphyrin macrocycle .

The coordination chemistry of lead differs from that of other metals due to its larger ionic radius and the potential influence of the lead 6s² lone pair. These factors likely contribute to unique structural and electronic properties in TPP-Pb(II) compared to other metalloporphyrins.

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